Ethyl cinnamate
Ethyl cinnamate
Ethyl cinnamate is an alkyl cinnamate and an ethyl ester.
Ethyl cinnamate is a natural product found in Mandragora autumnalis, Kaempferia galanga, and other organisms with data available.
Ethyl cinnamate is a natural product found in Mandragora autumnalis, Kaempferia galanga, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
103-36-6
VCID:
VC20851459
InChI:
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
SMILES:
CCOC(=O)C=CC1=CC=CC=C1
Molecular Formula:
C11H12O2
Molecular Weight:
176.21 g/mol
Ethyl cinnamate
CAS No.: 103-36-6
Cat. No.: VC20851459
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ethyl cinnamate is an alkyl cinnamate and an ethyl ester. Ethyl cinnamate is a natural product found in Mandragora autumnalis, Kaempferia galanga, and other organisms with data available. |
|---|---|
| CAS No. | 103-36-6 |
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | ethyl (E)-3-phenylprop-2-enoate |
| Standard InChI | InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ |
| Standard InChI Key | KBEBGUQPQBELIU-CMDGGOBGSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/C1=CC=CC=C1 |
| SMILES | CCOC(=O)C=CC1=CC=CC=C1 |
| Canonical SMILES | CCOC(=O)C=CC1=CC=CC=C1 |
| Boiling Point | 271.0 °C |
| Melting Point | 7.0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator